N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Description
N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C22H19ClFN3O4S2 and its molecular weight is 507.98. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structure
Research has led to the development of compounds with similar structural motifs, showcasing methodologies for synthesizing tetrahydro-1H-pyrazolo[4,3-c]pyridines and their molecular conformations. These compounds exhibit a range of hydrogen bonding, contributing to their structural diversity and potential for further chemical manipulation (Sagar et al., 2017). Another study discusses heterocyclic fused dihydrothiophene S,S-dioxides as precursors for o-quinodimethanes, indicating a pathway for creating compounds with significant chemical utility (Chaloner et al., 1992).
Chemical Reactivity and Applications
The preparation of deuterated compounds for bioanalytical standards reveals the nuanced reactivity of sulfone-containing substituents, illustrating the careful handling required to maintain deuterium labeling under assay conditions (Rozze & Fray, 2009). Docking studies and crystal structure analysis of tetrazole derivatives have been conducted to understand their interactions within biological systems, highlighting their potential as COX-2 inhibitors (Al-Hourani et al., 2015).
Structural Characterization
Extensive structural studies on compounds like N-(2,3-Dichlorophenyl)methanesulfonamide demonstrate the importance of molecular geometry in understanding the potential biological activity of sulfonamide derivatives (Gowda, Foro, & Fuess, 2007). Similarly, the synthesis and structural characterization of isostructural thiazoles explore the arrangement of molecules in crystals, offering insights into their chemical behavior and potential applications in medicinal chemistry (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Potential Biological Activities
Research into novel N-phenylpyrazolyl aryl methanones derivatives has uncovered compounds with promising herbicidal and insecticidal activities, suggesting avenues for developing new agrochemicals (Wang et al., 2015). Furthermore, the catalytic asymmetric addition to cyclic N-acyl-iminium using chiral phosphoric acid showcases a method for creating compounds with sulfone-bearing contiguous quaternary stereocenters, relevant in pharmaceutical development (Bhosale, Císařová, Kamlar, & Veselý, 2022).
Properties
IUPAC Name |
N-[3-[2-(4-chlorophenyl)sulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN3O4S2/c1-32(28,29)26-19-4-2-3-16(13-19)21-14-22(15-5-9-18(24)10-6-15)27(25-21)33(30,31)20-11-7-17(23)8-12-20/h2-13,22,26H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFILCSMVCMHMLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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